3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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Overview
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique bicyclic structure combined with a piperidine ring, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness
What sets 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-7-5-11(6-8-18)12-17(13(19)20)9-16(4,10-17)22-12/h11-12H,5-10H2,1-4H3,(H,19,20) |
InChI Key |
NGYANGGMNGIXIN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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